molecular formula C6H15OPS2 B100458 S,S-Diethyl ethylphosphonodithioate CAS No. 18032-95-6

S,S-Diethyl ethylphosphonodithioate

Cat. No. B100458
CAS RN: 18032-95-6
M. Wt: 198.3 g/mol
InChI Key: JACPDPNUDAAICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S,S-Diethyl ethylphosphonodithioate (DEEP) is a chemical compound that has been widely used in scientific research due to its unique properties. DEEP is a member of the organophosphorus family, which is known for its diverse range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis. DEEP has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in the field of medicine.

Mechanism Of Action

S,S-Diethyl ethylphosphonodithioate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, S,S-Diethyl ethylphosphonodithioate increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. S,S-Diethyl ethylphosphonodithioate also has antioxidant properties, which help to protect cells from oxidative damage.

Biochemical And Physiological Effects

S,S-Diethyl ethylphosphonodithioate has been shown to have a variety of biochemical and physiological effects. Studies have shown that S,S-Diethyl ethylphosphonodithioate can increase the levels of acetylcholine in the brain, improve cognitive function, and protect cells from oxidative damage. S,S-Diethyl ethylphosphonodithioate has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

S,S-Diethyl ethylphosphonodithioate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. S,S-Diethyl ethylphosphonodithioate is also relatively stable and can be stored for long periods of time. However, S,S-Diethyl ethylphosphonodithioate is toxic and must be handled with care. It can also be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on S,S-Diethyl ethylphosphonodithioate. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that S,S-Diethyl ethylphosphonodithioate has cholinesterase inhibitory activity, which could make it a promising candidate for the treatment of this disease. Another area of interest is its potential use as an antioxidant. S,S-Diethyl ethylphosphonodithioate has been shown to have antioxidant properties, which could make it a useful tool in the study of oxidative stress and its role in disease. Overall, S,S-Diethyl ethylphosphonodithioate is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

S,S-Diethyl ethylphosphonodithioate can be synthesized through a variety of methods, including the reaction of ethylphosphonodithioic acid with diethylamine or the reaction of diethylphosphonothioic acid with ethyl mercaptan. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

S,S-Diethyl ethylphosphonodithioate has been used in scientific research for its potential applications in medicine. Studies have shown that S,S-Diethyl ethylphosphonodithioate has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. S,S-Diethyl ethylphosphonodithioate has also been studied for its potential use as a cholinesterase inhibitor, which could help in the treatment of Alzheimer's disease.

properties

CAS RN

18032-95-6

Product Name

S,S-Diethyl ethylphosphonodithioate

Molecular Formula

C6H15OPS2

Molecular Weight

198.3 g/mol

IUPAC Name

1-bis(ethylsulfanyl)phosphorylethane

InChI

InChI=1S/C6H15OPS2/c1-4-8(7,9-5-2)10-6-3/h4-6H2,1-3H3

InChI Key

JACPDPNUDAAICS-UHFFFAOYSA-N

SMILES

CCP(=O)(SCC)SCC

Canonical SMILES

CCP(=O)(SCC)SCC

Other CAS RN

18032-95-6

Origin of Product

United States

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